molecular formula C12H20O2 B11718599 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid

3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid

Cat. No.: B11718599
M. Wt: 196.29 g/mol
InChI Key: LPNYOYLEBMHUDR-UHFFFAOYSA-N
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Description

3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid is an organic compound with the molecular formula C₁₂H₂₀O₂ It is a derivative of acrylic acid, featuring a cyclopentyl ring substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring with four methyl groups can be synthesized through a series of alkylation reactions starting from cyclopentadiene.

    Introduction of the Prop-2-enoic Acid Moiety: The prop-2-enoic acid group can be introduced via a Heck reaction, where the cyclopentyl ring is coupled with an appropriate vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

    Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of acyl chlorides and other substituted derivatives.

Scientific Research Applications

3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Acrylic Acid: A simpler analog with a vinyl group connected directly to a carboxylic acid terminus.

    Methacrylic Acid: Similar to acrylic acid but with a methyl group on the vinyl carbon.

    Cyclopentylacetic Acid: Contains a cyclopentyl ring but lacks the prop-2-enoic acid moiety.

Uniqueness

3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid is unique due to the presence of both a highly substituted cyclopentyl ring and a prop-2-enoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid

InChI

InChI=1S/C12H20O2/c1-9-5-7-12(4,11(9,2)3)8-6-10(13)14/h6,8-9H,5,7H2,1-4H3,(H,13,14)

InChI Key

LPNYOYLEBMHUDR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C)C)(C)C=CC(=O)O

Origin of Product

United States

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